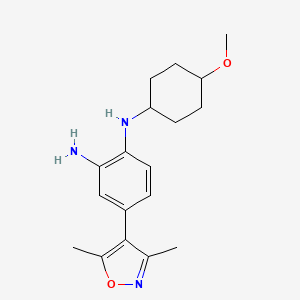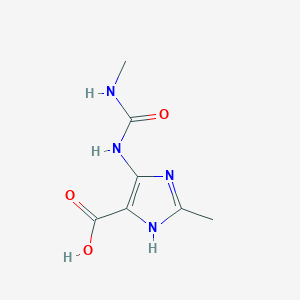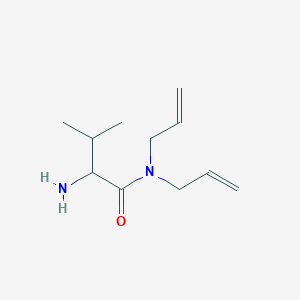
1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have shown significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Diethylethoxy Group: This can be done through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity in cells.
Pathway Modulation: Affecting signaling pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
1H-Indazole: The parent compound with a simpler structure.
3-(N,N-Diethylethoxy)-1H-Indazole: Lacking the trifluoromethyl group.
1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-Indazole: Lacking the diethylethoxy group.
Uniqueness
1H-Indazole, 3-(N,N-diethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to the presence of both trifluoromethyl and diethylethoxy groups, which can impart distinct chemical and biological properties compared to its simpler analogs.
特性
CAS番号 |
21487-13-8 |
|---|---|
分子式 |
C20H22F3N3O |
分子量 |
377.4 g/mol |
IUPAC名 |
N,N-diethyl-2-[1-[3-(trifluoromethyl)phenyl]indazol-3-yl]oxyethanamine |
InChI |
InChI=1S/C20H22F3N3O/c1-3-25(4-2)12-13-27-19-17-10-5-6-11-18(17)26(24-19)16-9-7-8-15(14-16)20(21,22)23/h5-11,14H,3-4,12-13H2,1-2H3 |
InChIキー |
OFLRFYYBWODTDA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=NN(C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12829664.png)



![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)


![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)





![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)
